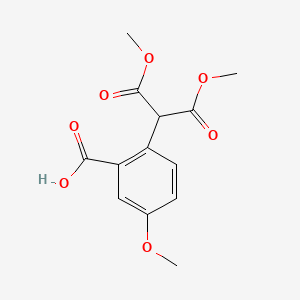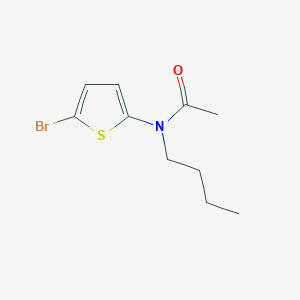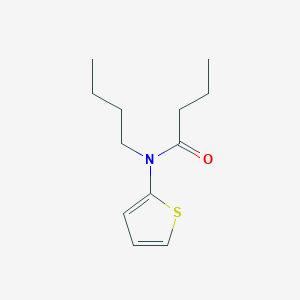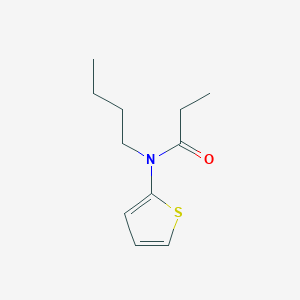
N-Butyl-N-(thiophen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Butyl-N-(thiophen-2-yl)propanamide” is a chemical compound. It is a derivative of nicotinamide, which is a nitrogen-containing heterocycle natural molecule . This compound is synthesized by splicing nicotinic acid and thiophene, a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of “this compound” involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Wissenschaftliche Forschungsanwendungen
NBTPA has a wide range of applications in scientific research. It is used in various laboratory experiments, such as the synthesis of new compounds, the study of biochemical and physiological effects, and the study of the mechanisms of action of other compounds. NBTPA is also used as a reagent in organic synthesis and can be used to study the structure and properties of molecules.
Wirkmechanismus
NBTPA acts as an inhibitor of the enzyme heparanase, which is involved in the degradation of heparan sulfate proteoglycans. It binds to the active site of the enzyme, preventing it from breaking down the heparan sulfate proteoglycans. This inhibition of heparanase activity can be used to study the effects of heparan sulfate proteoglycans in various physiological and biochemical processes.
Biochemical and Physiological Effects
NBTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of heparanase, which can lead to an increase in the levels of heparan sulfate proteoglycans. This can lead to an increase in the activity of certain proteins, such as growth factors, which can have a positive effect on cell growth and differentiation. In addition, NBTPA has been shown to inhibit the activity of certain enzymes, such as phospholipase A2, which can lead to a decrease in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
NBTPA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. In addition, it is relatively non-toxic and has low volatility, making it safe to use in experiments. However, NBTPA is not as effective as other compounds in inhibiting heparanase activity, and it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
The future directions for research involving NBTPA include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. In addition, further research could be done to improve the synthesis of NBTPA, as well as to explore new ways to use it in laboratory experiments. Finally, further research could be done to explore the potential applications of NBTPA in other fields, such as agriculture and food science.
Synthesemethoden
NBTPA can be synthesized using a variety of methods, such as the reaction of thiophene-2-carboxaldehyde with butyl isocyanide in the presence of a base. This reaction yields NBTPA in a yield of around 70%.
Eigenschaften
IUPAC Name |
N-butyl-N-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-5-8-12(10(13)4-2)11-7-6-9-14-11/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHZJMFNOSCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CS1)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


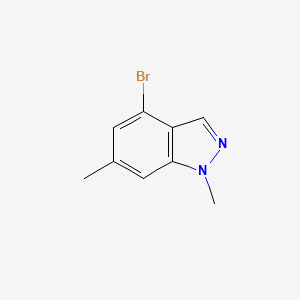
![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
![(6S)-4-(2,3-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350733.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)
